molecular formula C7H5Cl2NO B117139 2-Chloro-1-(6-chloropyridin-2-YL)ethanone CAS No. 152356-58-6

2-Chloro-1-(6-chloropyridin-2-YL)ethanone

Cat. No. B117139
M. Wt: 190.02 g/mol
InChI Key: KBZNMLMMOVMJOF-UHFFFAOYSA-N
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Description

“2-Chloro-1-(6-chloropyridin-2-YL)ethanone” is a chemical compound with the molecular formula C7H5Cl2NO . It is also known as 1-(6-chloro-2-pyridinyl)ethanone .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(6-chloropyridin-2-YL)ethanone” can be represented by the InChI code: 1S/C7H6ClNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3 . This indicates that the compound contains seven carbon atoms, six hydrogen atoms, one nitrogen atom, one oxygen atom, and two chlorine atoms .


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-1-(6-chloropyridin-2-YL)ethanone” is 155.58 g/mol . The compound has a computed XLogP3 value of 1.5, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Characterization of Metal Complexes 2-Chloro-1-(6-chloropyridin-2-yl)ethanone has been utilized in the synthesis and characterization of metal complexes, particularly iron and cobalt dichlorides. These complexes exhibit catalytic behavior toward ethylene reactivity, demonstrating their potential in polymerization and oligomerization processes. The study highlights the synthesis of NNN tridentate ligands and their coordination with iron(II) and cobalt(II) dichlorides, offering insights into the catalytic activities of these complexes under various conditions (Wen‐Hua Sun et al., 2007).

Vibrational Spectroscopy Studies Research has also focused on the vibrational spectroscopy of complex molecules related to 2-Chloro-1-(6-chloropyridin-2-yl)ethanone. Studies involving density functional theory (DFT) and ab initio molecular orbital calculations have provided detailed insights into the geometry and vibrational properties of these molecules. This work is critical for understanding the physical and chemical properties of such compounds, contributing to the broader field of molecular spectroscopy (Yuan-Zhi Song et al., 2008).

Antimicrobial Activity of Derivatives The synthesis of derivatives from 2-Chloro-1-(6-chloropyridin-2-yl)ethanone and their evaluation for antimicrobial activity represent another significant area of research. Compounds synthesized from this chemical have shown promising antimicrobial properties, indicating the potential for developing new therapeutic agents. Such studies are vital for discovering novel antimicrobial compounds, especially in the context of rising antibiotic resistance (V.M. Sherekar -, N.S. Padole -, K.P. Kakade -, 2022).

Insecticidal and Fungicidal Activities Derivatives of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone have been synthesized and tested for their insecticidal and fungicidal activities. These compounds have shown moderate effectiveness against certain pests and fungi, indicating their potential use in agricultural applications. The development of such compounds could contribute to more effective pest management strategies (Xiao-fei Zhu, De-Qing Shi, 2011).

Photophysical Properties and Material Science Applications Research into the photophysical properties of compounds derived from 2-Chloro-1-(6-chloropyridin-2-yl)ethanone, particularly those incorporating pyrene and fluorene moieties, has highlighted their potential applications in material science. These compounds exhibit strong blue-green fluorescence emission, which could be utilized in the development of new materials for optical and electronic devices. The study emphasizes the importance of substituent effects on the absorption and emission properties of these compounds (E. Hussein, N. El Guesmi, Saleh A. Ahmed, 2019).

properties

IUPAC Name

2-chloro-1-(6-chloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZNMLMMOVMJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573994
Record name 2-Chloro-1-(6-chloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(6-chloropyridin-2-YL)ethanone

CAS RN

152356-58-6
Record name 2-Chloro-1-(6-chloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-acetyl-6-chloropyridine (7.48 g) in 1,4-dioxane (112 ml) was added 4N hydrogen chloride in 1,4-dioxane (12.6 ml). To the solution, sulfuryl chloride (13.51 ml) was added dropwise at 30° C. After stirring for 0.5 hour, ice water (150 ml) was added to the solution and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and evaporated in vacuo. The residue was purified by column chromatography on silica gel with a mixture of n-hexane and toluene (1:1) as an eluent to give chloromethyl 6-chloro-2-pyridyl ketone (7.05 g) as a powder.
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7.48 g
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112 mL
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12.6 mL
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13.51 mL
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ice water
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150 mL
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Synthesis routes and methods II

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